molecular formula C16H16BrN3O B1462783 2-Bromolysergamide CAS No. 2492-53-7

2-Bromolysergamide

Cat. No.: B1462783
CAS No.: 2492-53-7
M. Wt: 346.22 g/mol
InChI Key: BTXXUCVFDKNBPB-AMIZOPFISA-N
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Description

2-Bromolysergamide is a compound with the molecular formula C16H16BrN3O and a molecular weight of 346.22 g/mol . It is often used in laboratory settings and for the synthesis of substances .

Scientific Research Applications

Bromocriptine: A Sympatholytic, D2-Dopamine Agonist for the Treatment of Type 2 Diabetes

Bromocriptine, a derivative of ergot alkaloids like 2-Bromolysergamide, is primarily used in treating type 2 diabetes. Studies indicate that bromocriptine enhances suppression of hepatic glucose production without increasing insulin secretion or improving insulin sensitivity in peripheral tissues. Its unique mechanism of action includes augmenting low hypothalamic dopamine levels and inhibiting excessive sympathetic tone within the central nervous system. Clinical trials have shown that bromocriptine significantly reduces HbA1c levels, fasting, and postmeal plasma free fatty acid (FFA) and triglyceride levels. Notably, it has also demonstrated a reduction in cardiovascular complications among type 2 diabetic patients (DeFronzo, 2011).

Ion-Associates of N,N-Diethyllysergamide with Sulfophthaleins and Azo Dyes

Research on N,N-Diethyllysergamide, closely related to this compound, involves its ion-associates with sulfophthaleins and azo dyes. This study by Skaličan et al. explored the extraction recoveries, distribution ratios, conditional extraction constants, and limits of detection and determination of these ion-associates, contributing to the understanding of the chemical properties and potential applications of lysergamide derivatives (Skaličan, Kobliha, & Halámek, 1994).

Electrochemical Conversion of CO2 to 2-Bromoethanol

While not directly related to this compound, the study by Zhong et al. on the electrochemical conversion of CO2 to 2-bromoethanol highlights the potential application of brominated compounds in pharmaceuticals. This research demonstrates a new strategy for making value-added products from CO2, indicating the broader utility of brominated derivatives in chemical synthesis and pharmaceutical applications (Zhong et al., 2019).

Properties

IUPAC Name

(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-20-7-8(16(18)21)5-10-9-3-2-4-12-14(9)11(6-13(10)20)15(17)19-12/h2-5,8,13,19H,6-7H2,1H3,(H2,18,21)/t8-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXXUCVFDKNBPB-AMIZOPFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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